molecular formula C15H14IN3O3S B250890 N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide

N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide

Cat. No.: B250890
M. Wt: 443.3 g/mol
InChI Key: YZYANWLTEVWRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide, also known as IPIT, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide acts as a potent inhibitor of several enzymes and receptors, including histone deacetylases, protein kinases, and G-protein-coupled receptors. By inhibiting these targets, this compound can modulate various cellular processes such as gene expression, cell proliferation, and cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. This compound can also modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide in lab experiments is its high potency and selectivity towards its targets. This allows researchers to study specific cellular processes with minimal off-target effects. However, one of the limitations of using this compound is its relatively high cost and limited availability in the market.

Future Directions

There are several future directions for N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide research, including exploring its potential in drug discovery and development, investigating its role in epigenetic regulation, and studying its effects on different types of cancer. Additionally, further research is needed to understand the long-term safety and toxicity of this compound in vivo models.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising results in various scientific research areas. Its high potency and selectivity towards its targets make it a valuable tool for studying specific cellular processes. However, further research is needed to fully understand its mechanisms of action and potential applications in drug discovery and development.

Synthesis Methods

N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide can be synthesized through a multi-step process starting from 2,5-dimethoxybenzoic acid. The first step involves the conversion of 2,5-dimethoxybenzoic acid to 3,4-dimethoxybenzoyl chloride, which is then reacted with 5-iodopyridine-2-thiol to form this compound. The purity and yield of the final product can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide has been used in various scientific research areas such as cancer, neurology, and immunology. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, this compound has been used to study the role of certain neurotransmitters and their receptors in the brain. In immunology, this compound has been used to investigate the immune response and inflammation.

Properties

Molecular Formula

C15H14IN3O3S

Molecular Weight

443.3 g/mol

IUPAC Name

N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H14IN3O3S/c1-21-11-5-3-9(7-12(11)22-2)14(20)19-15(23)18-13-6-4-10(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,23)

InChI Key

YZYANWLTEVWRTM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I)OC

Origin of Product

United States

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